molecular formula C7H10N2OS B2700721 (6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine CAS No. 1157010-23-5

(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine

Cat. No. B2700721
CAS RN: 1157010-23-5
M. Wt: 170.23
InChI Key: AWNQOWYGJYYQCI-UHFFFAOYSA-N
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Description

“(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine” is a chemical compound with the molecular formula C6H8N2OS . It has an average mass of 156.206 Da and a monoisotopic mass of 156.035736 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.9±3.0 kJ/mol and a flash point of 167.7±25.1 °C . The compound’s index of refraction is 1.646, and it has a molar refractivity of 40.7±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, H335, and the precautionary statements are P261, P280, P305, P338, P351 .

properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c8-3-7-9-5-1-2-10-4-6(5)11-7/h1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNQOWYGJYYQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine

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